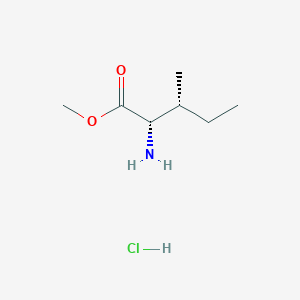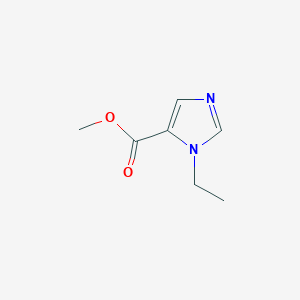
N-Isobutyltetrahydrofuran-2-yl-methylamine
Übersicht
Beschreibung
N-Isobutyltetrahydrofuran-2-yl-methylamine (IbTMA) is a synthetic amine compound which has been studied for its potential application in various scientific fields. IbTMA is a derivative of the tetrahydrofuran (THF), which is a five-membered heterocyclic compound. IbTMA has been found to possess a wide range of properties, such as being a strong base, a nucleophile, a reactant in various organic reactions, and a potential catalyst in the synthesis of organic compounds. IbTMA has been studied for its potential application in various scientific fields, such as organic synthesis, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
N-Isobutyltetrahydrofuran-2-yl-methylamine has been studied for its potential application in various scientific fields, such as organic synthesis, biochemistry, and pharmacology. N-Isobutyltetrahydrofuran-2-yl-methylamine has been found to be a strong base, a nucleophile, and a reactant in various organic reactions. N-Isobutyltetrahydrofuran-2-yl-methylamine has also been studied for its potential use as a catalyst in the synthesis of organic compounds. N-Isobutyltetrahydrofuran-2-yl-methylamine has been found to be an effective catalyst for the synthesis of various amides, esters, and other organic compounds. N-Isobutyltetrahydrofuran-2-yl-methylamine has also been studied for its potential use in drug delivery systems, as it has been found to be a stable and non-toxic compound.
Wirkmechanismus
N-Isobutyltetrahydrofuran-2-yl-methylamine has been found to act as a strong base, a nucleophile, and a reactant in various organic reactions. N-Isobutyltetrahydrofuran-2-yl-methylamine acts as a strong base by abstracting a proton from a molecule, resulting in the formation of a new cation. N-Isobutyltetrahydrofuran-2-yl-methylamine also acts as a nucleophile by reacting with an electrophile, such as an alkyl halide, to form a new covalent bond. N-Isobutyltetrahydrofuran-2-yl-methylamine also acts as a reactant in various organic reactions, such as aldol condensations, Claisen rearrangements, and Diels-Alder reactions.
Biochemical and Physiological Effects
N-Isobutyltetrahydrofuran-2-yl-methylamine has been found to have a variety of biochemical and physiological effects. N-Isobutyltetrahydrofuran-2-yl-methylamine has been found to be a strong base, which can act as a proton donor and acceptor. N-Isobutyltetrahydrofuran-2-yl-methylamine has also been found to be a nucleophile, which can react with electrophiles to form covalent bonds. N-Isobutyltetrahydrofuran-2-yl-methylamine has also been found to be a reactant in various organic reactions, such as aldol condensations, Claisen rearrangements, and Diels-Alder reactions.
Vorteile Und Einschränkungen Für Laborexperimente
N-Isobutyltetrahydrofuran-2-yl-methylamine has several advantages for use in laboratory experiments. N-Isobutyltetrahydrofuran-2-yl-methylamine is a non-toxic compound, which makes it safe to use in laboratory experiments. N-Isobutyltetrahydrofuran-2-yl-methylamine is also a stable compound, which makes it suitable for use in long-term experiments. N-Isobutyltetrahydrofuran-2-yl-methylamine is also a strong base, which makes it suitable for use in various organic reactions.
However, there are some limitations of N-Isobutyltetrahydrofuran-2-yl-methylamine for use in laboratory experiments. N-Isobutyltetrahydrofuran-2-yl-methylamine is a strong base, which can cause the reaction to proceed too quickly, resulting in poor yields. N-Isobutyltetrahydrofuran-2-yl-methylamine is also a reactive compound, which can cause unwanted side reactions in certain experiments.
Zukünftige Richtungen
There are several potential future directions for N-Isobutyltetrahydrofuran-2-yl-methylamine research. N-Isobutyltetrahydrofuran-2-yl-methylamine could be further studied for its potential use as a catalyst in the synthesis of organic compounds. N-Isobutyltetrahydrofuran-2-yl-methylamine could also be studied for its potential use in drug delivery systems, as it has been found to be a stable and non-toxic compound. N-Isobutyltetrahydrofuran-2-yl-methylamine could also be studied for its potential use in the synthesis of pharmaceuticals and other compounds. N-Isobutyltetrahydrofuran-2-yl-methylamine could also be studied for its potential use in biochemistry and pharmacology, as it has been found to have a variety of biochemical and physiological effects.
Eigenschaften
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)6-10-7-9-4-3-5-11-9/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNASWUJGMIFXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B3151586.png)

![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride](/img/structure/B3151638.png)
acetic acid](/img/structure/B3151655.png)

![5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3151671.png)


![Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3151680.png)

